4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine

Catalog No.
S530589
CAS No.
1426047-44-0
M.F
C21H17N3S
M. Wt
343.44
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)t...

CAS Number

1426047-44-0

Product Name

4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine

IUPAC Name

N-(6-methylpyridin-2-yl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine

Molecular Formula

C21H17N3S

Molecular Weight

343.44

InChI

InChI=1S/C21H17N3S/c1-15-6-5-9-20(22-15)24-21-23-19(14-25-21)18-12-10-17(11-13-18)16-7-3-2-4-8-16/h2-14H,1H3,(H,22,23,24)

InChI Key

FDBBOBMQYVUQMF-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

IND24; IND-24; IND 24;

Description

The exact mass of the compound 4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine is 343.1143 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.8

Exact Mass

343.1143

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
1: Giles K, Berry DB, Condello C, Hawley RC, Gallardo-Godoy A, Bryant C, Oehler A, Elepano M, Bhardwaj S, Patel S, Silber BM, Guan S, DeArmond SJ, Renslo AR, Prusiner SB. Different 2-Aminothiazole Therapeutics Produce Distinct Patterns of Scrapie Prion Neuropathology in Mouse Brains. J Pharmacol Exp Ther. 2015 Oct;355(1):2-12. doi: 10.1124/jpet.115.224659. Epub 2015 Jul 29. PubMed PMID: 26224882; PubMed Central PMCID: PMC4576665.
2: Berry D, Giles K, Oehler A, Bhardwaj S, DeArmond SJ, Prusiner SB. Use of a 2-aminothiazole to Treat Chronic Wasting Disease in Transgenic Mice. J Infect Dis. 2015 Jul 15;212 Suppl 1:S17-25. doi: 10.1093/infdis/jiu656. PubMed PMID: 26116725; PubMed Central PMCID: PMC4551108.
3: Berry DB, Lu D, Geva M, Watts JC, Bhardwaj S, Oehler A, Renslo AR, DeArmond SJ, Prusiner SB, Giles K. Drug resistance confounding prion therapeutics. Proc Natl Acad Sci U S A. 2013 Oct 29;110(44):E4160-9. doi: 10.1073/pnas.1317164110. Epub 2013 Oct 15. PubMed PMID: 24128760; PubMed Central PMCID: PMC3816483.
4: Silber BM, Rao S, Fife KL, Gallardo-Godoy A, Renslo AR, Dalvie DK, Giles K, Freyman Y, Elepano M, Gever JR, Li Z, Jacobson MP, Huang Y, Benet LZ, Prusiner SB. Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice. Pharm Res. 2013 Apr;30(4):932-50. doi: 10.1007/s11095-012-0912-4. Epub 2013 Feb 16. PubMed PMID: 23417511; PubMed Central PMCID: PMC3640342.

Explore Compound Types